

"4-Methyl-3-(trifluoromethyl)benzoic acid" CAS number 261952-01-6

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Compound of Interest

Compound Name: 4-Methyl-3-(trifluoromethyl)benzoic acid

Cat. No.: B041817

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An In-depth Technical Guide to **4-Methyl-3-(trifluoromethyl)benzoic Acid** (CAS: 261952-01-6)

Executive Summary

4-Methyl-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group, imparts a distinct electronic and steric profile. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust, multi-step synthesis protocol, explores its strategic applications in drug discovery, and details rigorous analytical methods for quality control. The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern drug design, known to enhance metabolic stability, lipophilicity, and target binding affinity[1][2]. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.

Molecular Profile and Physicochemical Characteristics

4-Methyl-3-(trifluoromethyl)benzoic acid, with the empirical formula C₉H₇F₃O₂, is a crystalline solid at room temperature[3]. The molecule's architecture is key to its utility. The

carboxylic acid function provides a handle for amide bond formation and other derivatizations, while the trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the molecule's acidity and overall electronic properties[1][4]. This contrasts with the modest electron-donating nature of the para-methyl group. This electronic push-pull relationship across the benzene ring creates a unique reactivity profile for further synthetic modifications.

A summary of its key physicochemical properties is presented below for rapid reference.

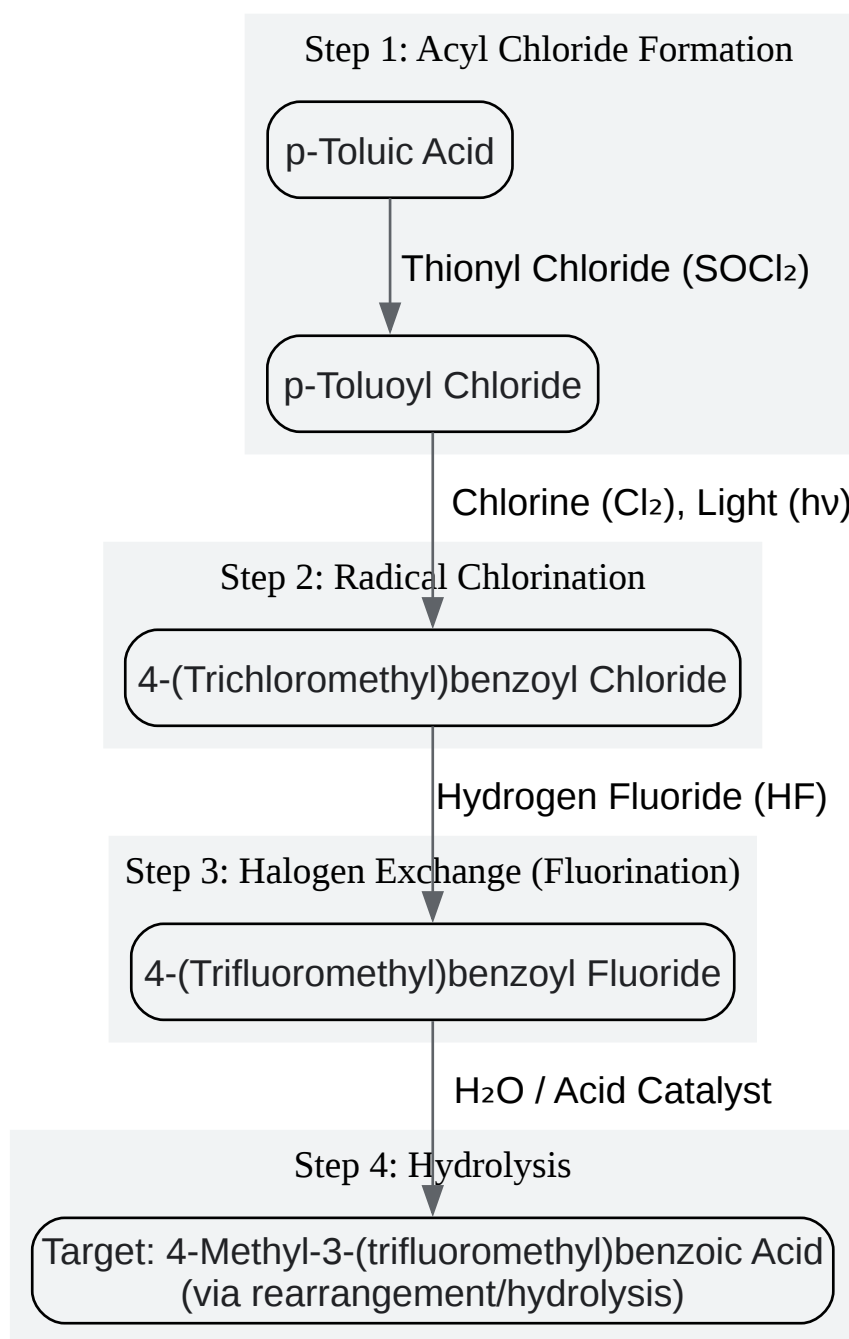
Property	Value	Source(s)
CAS Number	261952-01-6	[3][5]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[3][5]
Molecular Weight	204.15 g/mol	[3][5]
Appearance	White to off-white or yellow crystalline powder	[3]
Melting Point	175 - 186 °C	[No Source Found]
Boiling Point	268.6 ± 40.0 °C (Predicted)	[No Source Found]
Density	1.345 ± 0.06 g/cm ³ (Predicted)	[No Source Found]
Purity	Typically ≥97% - 98%	[3]
IUPAC Name	4-methyl-3-(trifluoromethyl)benzoic acid	[5]
InChI Key	CAPKAYDTKWGFQB-UHFFFAOYSA-N	[3][5]
SMILES	<chem>Cc1ccc(C(=O)O)cc1C(F)(F)F</chem>	[5]

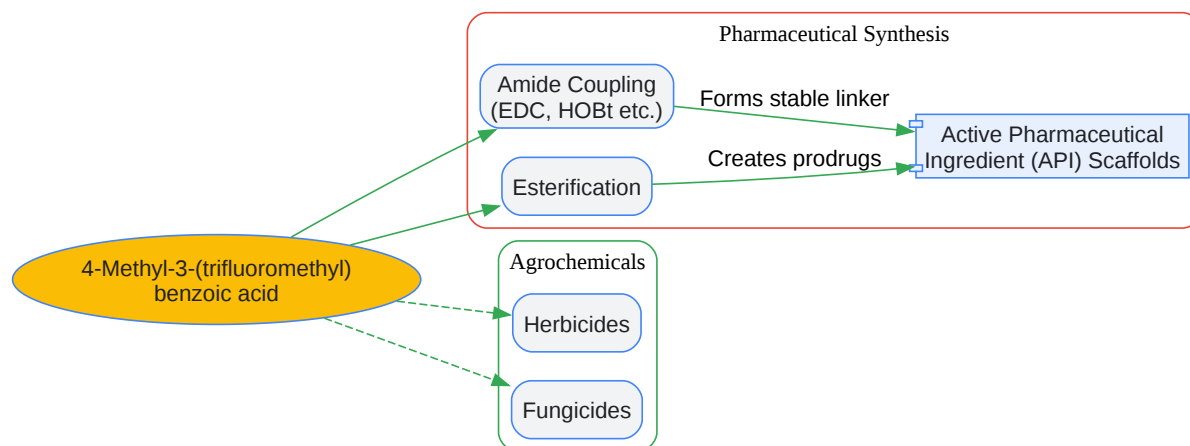
Synthesis Pathway: A Strategic Approach

The industrial synthesis of substituted trifluoromethyl arenes often relies on a sequence of halogenation and subsequent fluorination reactions due to the cost-effectiveness and scalability of these methods[6][7][8]. A robust and logical pathway to **4-Methyl-3-(trifluoromethyl)benzoic acid** starts from p-toluic acid, proceeding through key chlorination,

fluorination, and hydrolysis steps. This approach is favored because the starting materials are readily available and the reaction sequence leverages well-established industrial chemistry.

The proposed synthetic workflow is outlined below.





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